N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride
Description
This compound is a synthetic peptide-derived molecule with a complex structure featuring a dodecanamide chain, an ethylamino group, and a diaminomethylideneamino moiety. Its hydrochloride salt form enhances solubility in aqueous environments, a common strategy for improving bioavailability in pharmaceutical candidates .
Properties
Molecular Formula |
C21H44ClN5O2 |
|---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C21H43N5O2.ClH/c1-3-5-6-7-8-9-10-11-12-16-19(27)26-18(20(28)24-4-2)15-13-14-17-25-21(22)23;/h18H,3-17H2,1-2H3,(H,24,28)(H,26,27)(H4,22,23,25);1H/t18-;/m0./s1 |
InChI Key |
REMQOTHQTULCOX-FERBBOLQSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCCN=C(N)N)C(=O)NCC.Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN=C(N)N)C(=O)NCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hexan-2-yl backbone, followed by the introduction of the diaminomethylideneamino and ethylamino groups. The final step involves the addition of the dodecanamide moiety and the formation of the hydrochloride salt. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can replace specific functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Differences
Key Observations :
- The target compound’s dodecanamide chain distinguishes it from shorter-chain analogs (e.g., leupeptin, diaminopentanamide), likely enhancing lipophilicity and membrane permeability but reducing aqueous solubility compared to dopamine HCl .
- The diaminomethylideneamino group is structurally analogous to the carbamimidamido group in leupeptin, both of which are known to interact with protease active sites via hydrogen bonding and charge interactions .
Pharmacological and Biochemical Comparisons
Key Findings :
- The target compound’s ethylamino and dodecanamide groups may confer unique pharmacokinetic properties, such as prolonged half-life compared to leupeptin or calpeptin, but this remains speculative without direct data.
- Unlike dopamine HCl, which targets neurotransmitter receptors, the target compound’s structure aligns more closely with peptidase inhibitors , suggesting divergent therapeutic applications .
Biological Activity
N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride, commonly referred to as a derivative of a hexapeptide, exhibits significant biological activities that merit detailed exploration. This compound is of interest due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.
Chemical Structure and Properties
The compound features a complex structure characterized by a dodecanamide backbone with various functional groups that enhance its biological activity. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₃₈N₄O₂·HCl
- Molecular Weight : 366.99 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, thus influencing cellular growth and proliferation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes related to amino acid metabolism, which can affect cell growth and survival.
- Modulation of Signaling Pathways : It may modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antiproliferative | Cell Culture | Significant reduction in cell viability in cancer cell lines. |
| Study 2 | Anti-inflammatory | In Vivo | Decreased levels of pro-inflammatory cytokines in animal models. |
| Study 3 | Enzyme Inhibition | Enzymatic Assay | Inhibition of arginase activity observed at micromolar concentrations. |
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound exhibited potent antiproliferative effects. The compound was tested against breast and colon cancer cells, showing IC50 values in the low micromolar range, indicating strong efficacy.
Case Study 2: Metabolic Effects
In a metabolic study involving diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels. This suggests potential applications in managing diabetes through modulation of metabolic pathways.
Research Findings
Recent literature has expanded on the biological implications of this compound. Notably:
- Antioxidant Activity : Research indicates that it may possess antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
